2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide
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Overview
Description
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide is a complex organic compound with a unique structure It is characterized by a cyclopropane ring substituted with dimethyl and methylprop-1-en-1-yl groups, and a piperidin-1-ylcarbonyl phenyl group attached to the carboxamide moiety
Preparation Methods
The synthesis of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide involves several steps. The key starting materials include cyclopropanecarboxylic acid derivatives and piperidine derivatives. The synthetic route typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through the reaction of diazoacetic acid with alkenes in the presence of a catalyst.
Substitution reactions:
Amidation: The final step involves the reaction of the substituted cyclopropanecarboxylic acid with piperidin-1-ylcarbonyl phenyl derivatives to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide can be compared with other similar compounds, such as:
Chrysanthemic acid: A monocarboxylic acid with a similar cyclopropane structure, used as an intermediate in the synthesis of pyrethroid insecticides.
Ethyl chrysanthemate: An ester derivative of chrysanthemic acid, used in the production of insecticides.
Dimethrin: A pyrethroid insecticide with a similar cyclopropane structure, used for pest control.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidin-1-ylcarbonyl phenyl group, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C22H30N2O2 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-[2-(piperidine-1-carbonyl)phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H30N2O2/c1-15(2)14-17-19(22(17,3)4)20(25)23-18-11-7-6-10-16(18)21(26)24-12-8-5-9-13-24/h6-7,10-11,14,17,19H,5,8-9,12-13H2,1-4H3,(H,23,25) |
InChI Key |
UWCMSFXIYASZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)C |
Origin of Product |
United States |
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